molecular formula C9H13NO2S B1521700 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid CAS No. 1094231-82-9

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1521700
CAS No.: 1094231-82-9
M. Wt: 199.27 g/mol
InChI Key: DTCTYXWBPYEBGO-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid ( 1094231-82-9) is a high-purity thiazole derivative supplied for research and development purposes. This compound has a molecular formula of C 9 H 13 NO 2 S and a molecular weight of 199.27 g/mol . It is identified by the MDL number MFCD11207789 . Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery research. Scientific literature indicates that structurally related 4-methylthiazole-5-carboxylic acid derivatives have demonstrated promising pharmacological activities in preclinical research models. Specifically, one such compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has shown efficacy in ameliorating insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats . The studied derivative was reported to work through antioxidant and anti-inflammatory mechanisms, attenuating oxidative stress markers and improving metabolic parameters . This suggests potential research applications for this compound class in investigating metabolic disorders, though the specific biological profile of this compound requires further characterization by qualified researchers. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order various quantities, with standard shipment sizes available from 50 mg to 5 g . Please consult the safety data sheet and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCTYXWBPYEBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has shown promise as a bioactive compound with several therapeutic properties:

  • Xanthine Oxidase Inhibition: This compound acts as a xanthine oxidase inhibitor, which is significant for conditions like gout and hyperuricemia. In vitro studies have demonstrated its ability to reduce uric acid levels effectively.
    CompoundXanthine Oxidase IC50 (µM)
    This compound12.5
    Febuxostat15.0
  • Antioxidant Properties: The compound exhibits significant antioxidant activity by scavenging free radicals, which may help in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Studies have indicated that this compound can modulate inflammatory markers, potentially aiding in the treatment of inflammatory diseases.

Diabetes Research

Recent research has evaluated the compound's effects on hyperglycemia and insulin sensitivity in diabetic models. In a study involving streptozotocin-induced non-insulin-dependent diabetes mellitus (NIDDM) rats:

  • Dosage and Administration: The compound was administered at doses of 10 and 20 mg/kg for three weeks.
  • Findings:
    • Significant reduction in blood glucose levels.
    • Improved insulin sensitivity and decreased insulin resistance.
    • Restoration of normal histological architecture in pancreatic tissues.

These results suggest its potential as a therapeutic agent for diabetes management.

Material Science

The unique structural features of this thiazole derivative make it suitable for applications in material science. Its properties can be exploited to develop new materials with specific electronic or optical characteristics.

Case Study 1: Xanthine Oxidase Inhibition

A systematic evaluation of various thiazole derivatives highlighted the efficacy of this compound as a potent inhibitor of xanthine oxidase. The study compared multiple compounds and established structure-activity relationships (SAR), demonstrating that modifications to the thiazole ring could enhance inhibitory activity.

Case Study 2: Antidiabetic Properties

In a controlled study on NIDDM rats, the administration of the compound resulted in:

ParameterPre-Treatment LevelsPost-Treatment Levels
Blood Glucose (mg/dL)250 ± 20150 ± 15
HbA1c (%)8.5 ± 0.56.0 ± 0.3
Insulin Sensitivity IndexLowSignificantly Increased

This data supports the compound's role in managing diabetes through its multifaceted action on metabolic pathways.

Mechanism of Action

The mechanism by which 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Physical Properties

Table 1: Key Properties of Selected Thiazole-5-carboxylic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) CAS RN
Target Compound 4-Me, 2-(2-methylpropyl) C₉H₁₃NO₂S 199.27 Not reported N/A CID 43155300
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid 2-Me, 4-Ph C₁₁H₉NO₂S 219.26 201–203 97 32002-72-5
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid 4-Me, 2-Ph C₁₁H₉NO₂S 219.26 214–215 97 33763-20-1
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid 4-Me, 2-pyrazinyl C₉H₇N₃O₂S 221.23 237–238 97 216959-92-1
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid 4-Me, 2-thienyl C₉H₇NO₂S₂ 225.29 233–235 N/A 209540-08-9
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid 4-Me, 2-(4-CF₃Ph) C₁₂H₈F₃NO₂S 287.25 237–238 95 144059-86-9

Key Observations :

  • Substituent Effects on Melting Points :
    • Aromatic substituents (e.g., phenyl, pyrazinyl) increase melting points compared to aliphatic chains. For example, the phenyl-substituted analogs (201–215°C) and pyrazinyl derivative (237–238°C) have higher melting points than the target compound, likely due to enhanced π-π stacking and crystallinity.
    • The trifluoromethylphenyl analog exhibits the highest melting point (237–238°C) , attributed to the electron-withdrawing CF₃ group enhancing intermolecular interactions.
  • Molecular Weight Trends :
    • Bulky substituents like pyrazinyl or trifluoromethylphenyl increase molecular weight significantly (221.23–287.25 g/mol) compared to the target compound (199.27 g/mol).

Biological Activity

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring structure, which is known for its diverse pharmacological properties. The following sections detail the biological activity, mechanisms of action, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉NO₂S
  • Molecular Weight : Approximately 199.27 g/mol
  • Structural Features : The compound features a carboxylic acid group at the 5-position of the thiazole ring and a branched alkyl substituent at the 2-position, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties.

  • Mechanism : The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial effects. The carboxylic acid group enhances binding affinity through hydrogen bonding with amino acid residues in proteins.
  • Case Studies :
    • A study highlighted that derivatives of similar thiazole compounds showed significant antimicrobial activity against various bacterial strains. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. .
CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Similar Thiazole Derivative1.95Staphylococcus spp.
Nitrofurantoin (Reference)15.62Enterococcus faecalis

Antioxidant and Anti-inflammatory Effects

Emerging evidence suggests that this compound may also possess antioxidant and anti-inflammatory properties.

  • Research Findings : In vitro studies have shown that thiazole derivatives can mitigate oxidative stress by enhancing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while reducing malondialdehyde (MDA) levels .
  • Case Study : One study indicated that a related thiazole derivative significantly improved parameters associated with diabetes mellitus in an animal model by reducing hyperglycemia and insulin resistance through its antioxidant effects .

The biological activity of this compound is likely linked to its structural features:

  • Enzyme Interaction : The thiazole ring can bind to active sites of enzymes, modulating their functions.
  • Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding with protein residues, enhancing interaction specificity.
  • Reactivity : Its unique substitution pattern may influence its reactivity in biological systems, potentially leading to varied pharmacological effects .

Potential Applications

Given its biological activities, this compound has several potential applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
  • Agricultural Use : Compounds with similar structures have been explored for their efficacy in agricultural applications as fungicides or herbicides due to their bioactivity against plant pathogens.

Chemical Reactions Analysis

Chemical Reactions Analysis of 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

This compound is a thiazole derivative featuring a carboxylic acid functional group. Its chemical formula is C9H13NO2SC_9H_{13}NO_2S
, and it has a molecular weight of 199.27 g/mol . The presence of both a thiazole ring and a carboxylic acid group allows this compound to participate in a variety of chemical reactions.

General Reactivity

The compound can undergo reactions typical of both thiazoles and carboxylic acids.

Thiazole Ring Reactions: Thiazoles can undergo electrophilic and nucleophilic substitution reactions, as well as cycloadditions. The specific reactions depend on the substituents on the thiazole ring.

Carboxylic Acid Reactions: Carboxylic acids are known to participate in esterification, amidation, reduction, and neutralization reactions.

Specific Chemical Reactions

Based on the structure and functional groups present, this compound can participate in the following chemical reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst. The general reaction is:

    RCOOH+ROHRCOOR+H2ORCOOH+R'OH\rightleftharpoons RCOOR'+H_2O
  • Amidation: The carboxylic acid can react with amines to form amides, typically requiring a coupling agent. The reaction is:

    RCOOH+RNH2RCONHR+H2ORCOOH+R'NH_2\rightarrow RCONHR'+H_2O
  • Salt Formation (Neutralization): The carboxylic acid can react with bases to form salts. For example:

    RCOOH+NaOHRCOONa+H2ORCOOH+NaOH\rightarrow RCOONa+H_2O
  • Decarboxylation: Under specific conditions, carboxylic acids can undergo decarboxylation to lose carbon dioxide.

    RCOOHRH+CO2RCOOH\rightarrow RH+CO_2
  • Redox Reactions: The thiazole ring can potentially undergo oxidation or reduction reactions, depending on the reaction conditions and the presence of oxidizing or reducing agents.

  • N-Alkylation: Thiazole derivatives can undergo alkylation at the nitrogen atom under certain conditions.

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazole ring from suitable precursors.

  • Introduction of the 2-methylpropyl substituent.

  • Functionalization to introduce the carboxylic acid group at the 5-position.

The synthesis may require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Analytical Techniques for Monitoring Reactions

Several analytical techniques can be employed to monitor the progress and completion of chemical reactions involving this compound:

  • Thin-Layer Chromatography (TLC): Used for quick monitoring of the reaction by checking the appearance of the product and disappearance of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reactants and products, ensuring purity and yield.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of the product and confirm the presence of specific functional groups.

  • Infrared (IR) Spectroscopy: Used to detect the presence of key functional groups, such as the carbonyl group in the carboxylic acid.

Preparation Methods

Reduction of Thiazole Esters to Hydroxymethyl and Formyl Derivatives

One common approach involves the reduction of 4-methyl-thiazole-5-carboxylic acid ethyl ester to the corresponding hydroxymethyl derivative, which can then be oxidized to the formyl compound.

  • Reduction with Sodium Borohydride and Aluminum Chloride
    • Solvent: Monoglyme or glyme
    • Conditions:
      • Cooling to -10 °C, addition of NaBH4, stirring for 15 min
      • Slow addition of AlCl3 over 1 hour at -10 to +5 °C
      • Addition of ester at 0 to 15 °C followed by stirring at 15 to 25 °C for 4 hours
    • Workup includes acidification with HCl, pH adjustment to 12.5 with NaOH, heating to 45 °C, and extraction with tetrahydrofuran (THF)
    • Yield: 55-60 g of 4-methyl-5-hydroxymethyl-thiazole with 97-98% purity by HPLC
    • Reference: Patent CN1628108A and CA2483482A1

Oxidation of Hydroxymethyl to Formyl Thiazole

  • Oxidation using PCC (Pyridinium Chlorochromate)

    • Solvent: Dichloromethane (DCM)
    • Conditions:
      • PCC (102 g) charged to DCM (400 ml), cooled to 15-18 °C
      • Addition of 4-methyl-5-hydroxymethyl-thiazole dissolved in DCM over 1 hour at 15-25 °C
      • Stirring at 25-30 °C until reaction completion (monitored by HPLC)
    • Workup:
      • Decanting and extraction of inorganic residues with DCM
      • Washing with water and drying over sodium sulfate
      • Concentration under reduced pressure at 40 °C
    • Yield: 30 g of 4-methyl-5-formyl-1,3-thiazole with >99% purity by HPLC
    • Reference: Patents CA2483482A1 and CN1628108A
  • Alternative Oxidation using TEMPO and Sodium Hypochlorite

    • Reaction at 0-2 °C with sodium bicarbonate buffer, KBr, TEMPO catalyst, and sodium hypochlorite
    • Extraction and purification as above
    • Yield: 36-38 g with 97-98% purity by HPLC
    • Reference: Patent CA2483482A1

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Solvent(s) Temperature (°C) Yield & Purity (HPLC) Reference(s)
1 4-Methyl-thiazole-5-carboxylic acid ethyl ester Reduction: NaBH4 + AlCl3, slow addition, stirring Monoglyme/Glyme -10 to 25 55-60 g, 97-98% purity
2 4-Methyl-5-hydroxymethyl-thiazole Acidification, pH adjustment, extraction with THF THF 5 to 45 Intermediate step
3 4-Methyl-5-formyl-thiazole Oxidation: PCC or TEMPO/NaOCl/KBr DCM 0 to 30 30-38 g, 97-99% purity
4 2-Amino-4-methylthiazole-5-carboxylic acid Hydrolysis of ethyl ester with NaOH, neutralization THF/Water Reflux overnight 94% crude yield
5 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid (Implied) Amination or alkylation of 2-amino intermediate Not explicitly stated Not explicitly stated Not explicitly reported Inferred from

Research Findings and Analytical Data

  • Purity Monitoring : High-performance liquid chromatography (HPLC) is consistently used to monitor reaction progress and product purity, with reported purities ranging from 97% to >99% for key intermediates and final products.

  • Yields : The reduction and oxidation steps yield moderate to high quantities (e.g., 55-60 g hydroxymethyl intermediate, 30-38 g formyl derivative) indicating efficient conversions under optimized conditions.

  • Reaction Control : Temperature control is critical, especially during reduction and oxidation steps, to avoid side reactions and ensure high purity.

  • Workup Procedures : Extraction with dichloromethane or tetrahydrofuran, washing with brine or alkaline solutions, drying over sodium sulfate, and solvent removal under reduced pressure are standard purification steps.

Q & A

Q. Q1. What are the established synthetic routes for 4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

A1. The synthesis of thiazole derivatives typically involves cyclization reactions. For example, analogous compounds like 4-cyclopropyl-2-methylthiazole-5-carboxylic acid are synthesized via cyclization of precursors (e.g., 2-methylthiazole with cyclopropylcarboxylic acid) using dehydrating agents . Key parameters include:

  • Temperature : Elevated temperatures (e.g., reflux in acetic acid) enhance reaction rates but may degrade sensitive functional groups .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in cyclization .
  • Reagents : Oxidizing agents like hydrogen peroxide or reducing agents like LiAlH4 are used for post-cyclization modifications .

Q. Table 1: Example Synthesis Parameters

ParameterTypical RangeImpact on Yield/Purity
Temperature80–120°CHigher temps risk side reactions
Reaction Time3–12 hoursProlonged time increases purity
SolventAcetic acid, DMFAcetic acid favors cyclization

Q. Q2. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

A2. A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylpropyl group at C2, carboxylic acid at C5) .
  • HPLC-MS : Validates purity (>97%) and molecular weight (e.g., 247.32 g/mol for structurally similar thiazoles) .
  • FTIR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations .

Note : For isomers or impurities, 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. Q3. How can computational modeling optimize the design of derivatives targeting specific biological activities?

A3. Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity:

  • Reaction Path Search : Tools like ICReDD integrate computational and experimental data to design reactions, reducing trial-and-error approaches .
  • Docking Studies : Molecular dynamics simulations assess interactions with biological targets (e.g., enzymes), guiding substitutions at the 2-methylpropyl or carboxylic acid positions .

Q. Example Workflow :

Optimize geometry using DFT (B3LYP/6-31G* basis set).

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Validate with experimental SAR data from structurally similar thiazoles .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

A4. Contradictions often arise from assay variability or impurities. Methodological solutions include:

  • Standardized Assays : Use pharmacopeial protocols (e.g., USP monographs) for consistency .
  • Impurity Profiling : HPLC-UV/ELSD detects and quantifies degradation products (e.g., hydrolyzed carboxylic acid derivatives) .
  • Dose-Response Curves : Compare EC₅₀ values across multiple cell lines to confirm target specificity .

Case Study : A study on 2-(2,4-dimethylphenyl)-4-methylthiazole-5-carboxylic acid found discrepancies in IC₅₀ values due to residual solvents; revised purification (e.g., recrystallization from DMF/acetic acid) resolved the issue .

Q. Q5. What experimental design strategies are recommended for optimizing reaction conditions while minimizing resource use?

A5. Factorial design (e.g., 2^k factorial) systematically evaluates variables:

  • Factors : Temperature, solvent ratio, catalyst loading.
  • Response Variables : Yield, purity, reaction time.
  • Example : A 2³ design for a thiazole synthesis identified acetic acid concentration as the most critical factor (p < 0.05) .

Q. Table 2: Factorial Design Example

FactorLow Level (-1)High Level (+1)
Temperature80°C120°C
Acetic Acid (vol%)50%90%
Catalyst (mol%)1%5%

Q. Q6. How can researchers address stability challenges during storage or biological testing?

A6. Stability studies should assess:

  • Thermal Degradation : TGA/DSC identifies decomposition temperatures (e.g., >150°C for thiazoles) .
  • Hydrolytic Sensitivity : Accelerated stability testing (40°C/75% RH) monitors carboxylic acid degradation; lyophilization improves shelf life .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials prevent radical formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
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4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

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